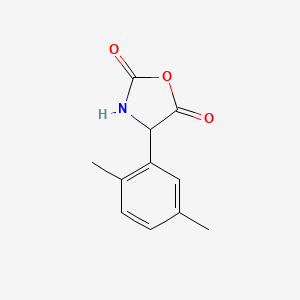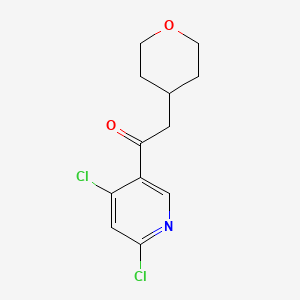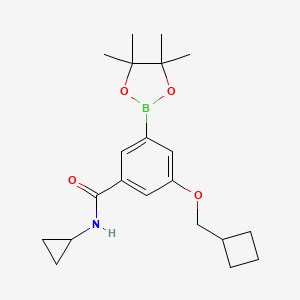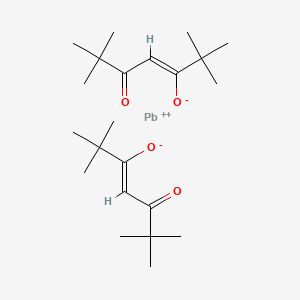
Methyl 2-(Methylsulfonyl)-5-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(Methylsulfonyl)-5-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methylsulfonyl group and a nitro group attached to a benzoate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(Methylsulfonyl)-5-nitrobenzoate typically involves the nitration of methyl benzoate followed by sulfonylation. The nitration process introduces the nitro group at the desired position on the benzene ring. This is usually achieved by treating methyl benzoate with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to sulfonylation using methanesulfonyl chloride in the presence of a base such as pyridine to introduce the methylsulfonyl group .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors for nitration and sulfonylation processes to ensure consistent product quality and yield. Additionally, industrial methods may involve the use of alternative solvents and catalysts to enhance reaction efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(Methylsulfonyl)-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Reduction: Methyl 2-(Methylsulfonyl)-5-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-(Methylsulfonyl)-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-(Methylsulfonyl)-5-nitrobenzoate involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target molecules. Additionally, the methylsulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with specific amino acid residues in proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(Methylsulfonyl)benzoate: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
Methyl 2-(Nitro)benzoate: Lacks the methylsulfonyl group, affecting its solubility and interaction with biological targets.
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and interactions with biological molecules, making it a valuable compound in research and industry .
Propriétés
Formule moléculaire |
C9H9NO6S |
|---|---|
Poids moléculaire |
259.24 g/mol |
Nom IUPAC |
methyl 2-methylsulfonyl-5-nitrobenzoate |
InChI |
InChI=1S/C9H9NO6S/c1-16-9(11)7-5-6(10(12)13)3-4-8(7)17(2,14)15/h3-5H,1-2H3 |
Clé InChI |
DCIBLIIGRNUSAA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



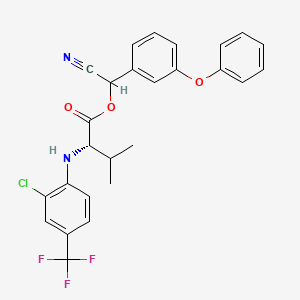
![N-Cyclohexyl-2-[[5-(6-methyl-2-benzimidazolyl)-2-pyridyl]thio]acetamide](/img/structure/B13714628.png)
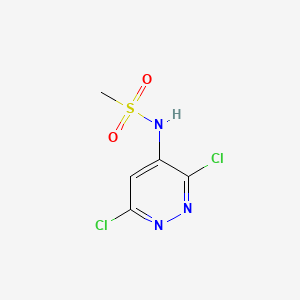
![Isopropyl [[trans-4-(Boc-amino)cyclohexyl]methyl]carbamate](/img/structure/B13714640.png)

![Ethyl 1,3-dimethyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro-1H-imidazo-[4,5-b]-pyridine-6-carboxylate](/img/structure/B13714643.png)

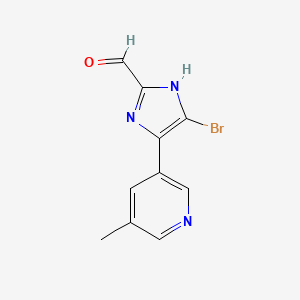
![O-[(6-Methyl-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13714670.png)
